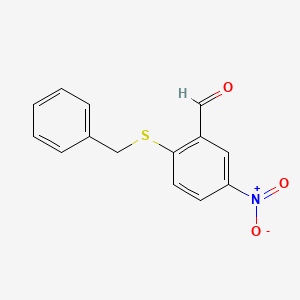

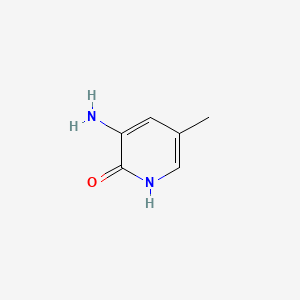

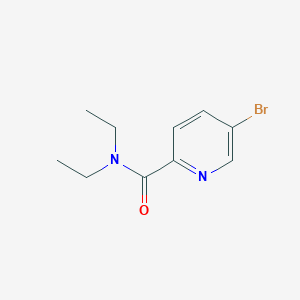

![molecular formula C6H4FN3S B1291917 5-氟噻唑并[5,4-b]吡啶-2-胺 CAS No. 865663-86-1](/img/structure/B1291917.png)

5-氟噻唑并[5,4-b]吡啶-2-胺

描述

Synthesis Analysis

The synthesis of various thiazolopyridine derivatives has been explored in the provided studies. In the first study, a novel fluorescent sensor with a planar structure, specifically 2,6-bis(2-methoxyphenyl)dithiazolo[4,5-b:5',4'-e]pyridine (compound 3), was synthesized using a one-pot Willgerodt–Kindler reaction. This method demonstrates the potential for application to a range of dithiazolopyridines . Another study reports the preparation of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines through a practical three-step procedure starting from (iso)nicotinic hydrazides. The introduction of the fluorine-substituted aryl fragment was achieved in the final step via cyclocondensation . Lastly, the synthesis of new thiazolo[4,5-b]pyridine-5-carboxylic acid amides was described, with structures confirmed by spectroscopic data and single crystal X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. In the second study, 1H and 13C NMR spectral data were used to confirm the structures of the synthesized triazolo[1,5-a][1,3,5]triazines. Additionally, 2D NOESY experiments established the tautomeric preferences of these compounds . For the thiazolo[4,5-b]pyridine-5-carboxylic acid amides, single crystal X-ray diffraction analysis provided detailed insights into the molecular structure .

Chemical Reactions Analysis

The chemical behavior of the synthesized compounds under different conditions was investigated. The fluorescent sensor compound 3 exhibited a 'turn-off' response to Cu2+ and Fe3+ ions and a wavelength-ratiometric response to H+ ions, indicating a distinct recognition manner. The binding constant calculations for compound 3 with Cu2+ showed increased sensitivity for the fluorescence method compared to the UV–vis method, while both methods displayed similar sensitivity for binding with H+ .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were explored through their photophysical characteristics and biological activities. The study on compound 3 investigated its basic photophysical characteristics in organic solvents of different polarity and observed different behaviors in the complexes of 3·H+ and 3·Cu2+ under cyclic voltammetric analysis . The antiproliferative activity of the synthesized 1,2,4-triazolo[1,5-a][1,3,5]triazines was evaluated against various cancer cell lines, with the most active compound identified as 2-(pyridine-3-yl)-7-(4-trifluoromethylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amine . The thiazolo[4,5-b]pyridine-5-carboxylic acid amides were screened for in vitro anticancer activity, with two compounds showing promising results comparable to temozolomide, a reference control, according to MTT assay data .

科学研究应用

在癌症治疗中的作用

氟化化合物(与“5-氟噻唑并[5,4-b]吡啶-2-胺”密切相关)的一个主要应用是在癌症治疗中。将氟原子掺入嘧啶中,例如广泛使用的5-氟尿嘧啶(5-FU),对癌症治疗做出了重大贡献。这些氟化嘧啶每年用于治疗超过200万癌症患者,显示了它们在医学应用中的重要性。5-FU的合成,包括掺入放射性和稳定同位素的方法,已被探索用于研究其代谢和生物分布。此外,这些化合物通过抑制胸苷酸合成酶和DNA拓扑异构酶1等关键酶来干扰癌细胞中的RNA和DNA合成,揭示了它们多方面的作用机制 (格梅纳,2020 年)。

环境科学应用

在环境科学中,胺官能化吸附剂(理论上可以从“5-氟噻唑并[5,4-b]吡啶-2-胺”衍生或与之相关)已被确定为从水源中去除全氟烷基和多氟烷基物质(PFAS)的有前途的材料。这些物质以其持久性和潜在的健康风险而闻名,可以通过胺化吸附剂通过静电相互作用、疏水相互作用和吸附剂的特定形态有效吸附。这突出了该化合物在开发用于环境修复的先进材料中的潜在用途 (阿特亚等人,2019 年)。

化学合成与催化

杂环N-氧化物的结构基序(“5-氟噻唑并[5,4-b]吡啶-2-胺”在结构上与其相关)已被广泛研究其在有机合成、催化和药物开发中的应用。这些化合物作为通用的合成中间体并具有重要的生物学意义。它们形成金属配合物和催化各种化学反应的能力使它们在合成具有医学相关性的化合物(包括具有抗癌、抗菌和抗炎活性的化合物)中具有价值。这强调了此类杂环化合物在推进药物化学和药物发现领域中的重要性 (李等人,2019 年)。

安全和危害

The safety information for 5-Fluorothiazolo[5,4-b]pyridin-2-amine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

属性

IUPAC Name |

5-fluoro-[1,3]thiazolo[5,4-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWXDFVOMBJLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=C(S2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluorothiazolo[5,4-b]pyridin-2-amine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

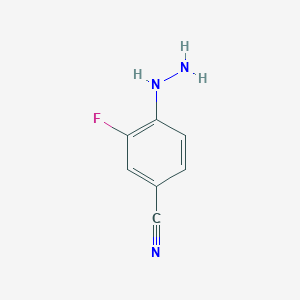

![Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1291836.png)

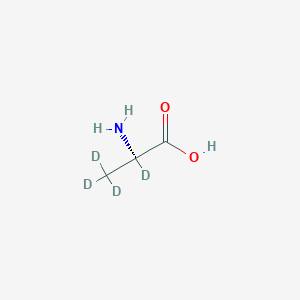

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1291859.png)

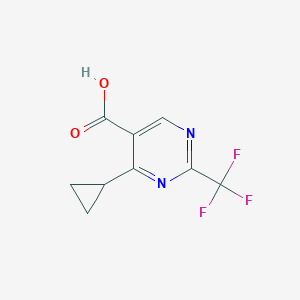

![Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate](/img/structure/B1291862.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B1291870.png)